molecular formula C14H21FN2O2S B11114100 1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine

1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine

Cat. No.: B11114100
M. Wt: 300.39 g/mol
InChI Key: OYBYLJDSJZDHIK-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine is an organic compound with the molecular formula C14H21FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-isobutylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine is unique due to the combination of its fluorophenyl, sulfonyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the sulfonyl group can increase its reactivity in certain chemical reactions .

Properties

Molecular Formula

C14H21FN2O2S

Molecular Weight

300.39 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C14H21FN2O2S/c1-12(2)11-16-6-8-17(9-7-16)20(18,19)14-5-3-4-13(15)10-14/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

OYBYLJDSJZDHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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